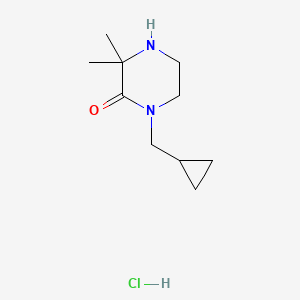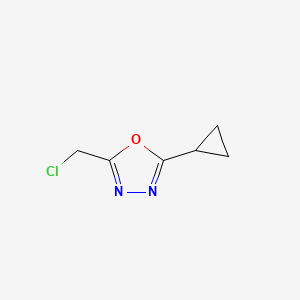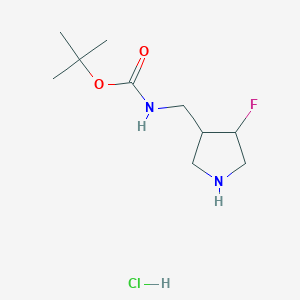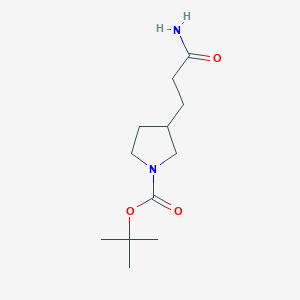
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride
Descripción general
Descripción
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, more commonly known as CMPP, is an organic compound with a wide range of applications in scientific research. CMPP is a small molecule used as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a type of G-protein coupled receptor (GPCR). It is a selective agonist of the M3 subtype of mAChR, which is involved in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and the release of hormones.
Aplicaciones Científicas De Investigación
CMPP is used as an agonist in a variety of scientific research applications. It is used to study the physiological processes mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, including smooth muscle contraction, neurotransmission, and the release of hormones. It is also used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.
Mecanismo De Acción
CMPP binds to the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which is a G-protein coupled receptor (GPCR). Upon binding, CMPP activates the receptor, which triggers a cascade of biochemical events that lead to the physiological effects mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.
Efectos Bioquímicos Y Fisiológicos
The activation of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride by CMPP leads to a variety of physiological effects. These include smooth muscle contraction, neurotransmission, and the release of hormones. CMPP can also affect the release of neurotransmitters, such as acetylcholine, which can lead to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPP is an effective agonist of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride and is widely used in scientific research. One of the main advantages of using CMPP is its high selectivity for the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which allows for more precise studies of the effects of various drugs and diseases on the receptor. However, one of the main limitations of using CMPP is its low potency, which means that higher concentrations of the compound must be used in order to achieve the desired effect.
Direcciones Futuras
The use of CMPP in scientific research has numerous potential applications. For example, CMPP could be used to study the effects of various drugs on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, as well as the effects of various diseases on the receptor. Additionally, CMPP could be used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride. Furthermore, CMPP could be used to study the effects of various drugs on the release of neurotransmitters, such as acetylcholine, which could lead to changes in behavior and cognition. Finally, CMPP could be used to study the effects of various drugs on the development and function of the nervous system.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3,3-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-10(2)9(13)12(6-5-11-10)7-8-3-4-8;/h8,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDLAUNEUIONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1)CC2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1486203.png)




![3-Oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1486212.png)

![2-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486215.png)

